![molecular formula C16H15F3N2O2S2 B2602903 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-20-7](/img/structure/B2602903.png)
5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a useful research compound. Its molecular formula is C16H15F3N2O2S2 and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological and pharmaceutical applications. The compound 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline falls under the category of quinoxaline derivatives, which are known for their varied applications in the fields of medicinal chemistry, pharmacology, and material science. These derivatives exhibit a wide range of pharmacological activities and have been subject to extensive research to explore their potential in various scientific and industrial domains.
Quinoxaline in Medicinal Chemistry
Quinoxaline and its derivatives play a crucial role in medicinal chemistry due to their structural diversity and broad pharmacological activities. Research has shown that quinoxaline derivatives are capable of exhibiting antimicrobial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer activities. These compounds have been enhanced by incorporating the sulfonamide group, which significantly broadens their therapeutic potential against a variety of diseases (Irfan et al., 2021). Modifications on quinoxaline sulfonamide derivatives have shown promise in advancing therapeutic agents, suggesting a pathway for developing novel drugs with improved efficacy and safety profiles.
Applications in Organic and Material Chemistry
Quinoxaline derivatives are not only pivotal in medicinal chemistry but also in the development of organic materials and nanoscience. The hexaazatriphenylene (HAT) derivatives, which are related to quinoxaline structures, exhibit exceptional π–π stacking abilities and are used as scaffolds for creating a variety of molecular, macromolecular, and supramolecular systems. These systems find applications in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures (Segura et al., 2015). The versatility of quinoxaline derivatives in forming the basis for various functional materials highlights their importance in the fields of organic materials and nanotechnology.
Environmental and Ecological Significance
In addition to their applications in medicinal and material chemistry, quinoxaline derivatives have been studied for their environmental impact, particularly in the degradation of pollutants. The biodegradation of quinoxaline compounds is crucial for minimizing their ecological footprint, given their widespread use in various industries. Advanced degradation techniques and the exploration of microbial pathways for breaking down quinoxaline compounds efficiently are areas of active research. This work is aimed at achieving the zero discharge of quinoxaline pollutants and fully utilizing their carbon and nitrogen content without causing environmental harm (Luo et al., 2020).
Propriétés
IUPAC Name |
5-thiophen-2-ylsulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S2/c17-16(18,19)11-5-6-13-14(9-11)20-7-1-3-12(20)10-21(13)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRNQYJQAJHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclohexyl)-2-{4-methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2602822.png)
![(2S,10R)-4,6-diphenyl-8,12-dioxa-5,6-diazapentacyclo[11.8.0.0^{2,10}.0^{3,7}.0^{16,21}]henicosa-1(13),3(7),4,14,16(21),17,19-heptaene](/img/structure/B2602823.png)
![2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2602824.png)
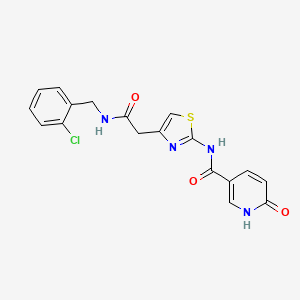
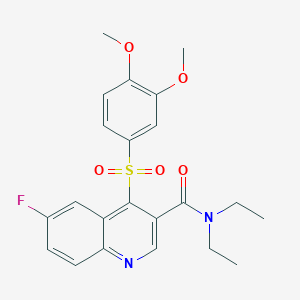
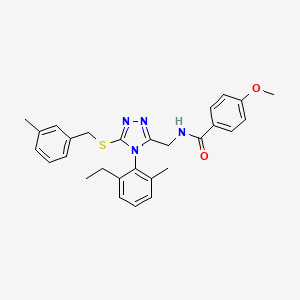
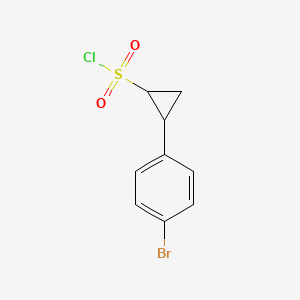
![2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2602830.png)
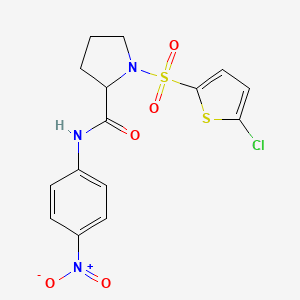
![N-[2-(Benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)
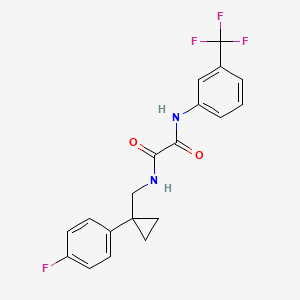
![4-bromo-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2602840.png)
![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)